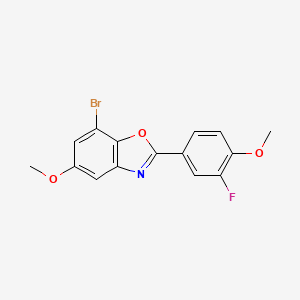

7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole

CAS No.: 544704-75-8

Cat. No.: VC8469171

Molecular Formula: C15H11BrFNO3

Molecular Weight: 352.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 544704-75-8 |

|---|---|

| Molecular Formula | C15H11BrFNO3 |

| Molecular Weight | 352.15 g/mol |

| IUPAC Name | 7-bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazole |

| Standard InChI | InChI=1S/C15H11BrFNO3/c1-19-9-6-10(16)14-12(7-9)18-15(21-14)8-3-4-13(20-2)11(17)5-8/h3-7H,1-2H3 |

| Standard InChI Key | PZQOAJQYQBQTMZ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)OC)Br)F |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)OC)Br)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoxazole ring system, a heterocyclic scaffold comprising a benzene ring fused to an oxazole moiety. At the 7-position of the benzoxazole core, a bromine atom is attached, while the 2-position is substituted with a 3-fluoro-4-methoxyphenyl group. An additional methoxy group occupies the 5-position of the benzene ring . The spatial arrangement of these substituents influences the molecule’s electronic properties and reactivity.

Physicochemical Characteristics

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 544704-75-8 | |

| Molecular Formula | ||

| Molecular Weight | 352.16 g/mol | |

| Synonyms | 7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxybenzo[d]oxazole |

The presence of electron-withdrawing groups (bromine, fluorine) and electron-donating methoxy groups creates a polarized electronic environment, potentially enhancing intermolecular interactions in synthetic or biological contexts .

Synthetic Methodologies

Iron-Catalyzed Bromination and Cyclization

A pivotal synthesis route involves iron(III)-triflimide-catalyzed bromination followed by cyclization. In a one-pot procedure reported by European Journal of Organic Chemistry, N-arylbenzamides undergo regioselective bromination using N-bromosuccinimide (NBS) in the presence of iron(III)-triflimide. Subsequent copper(I)-catalyzed C–O bond formation yields 2-arylbenzoxazole derivatives .

For example, the synthesis of 2-(4′-methoxyphenyl)-5,6-dimethoxy-1,3-benzoxazole (2b) involves:

-

Bromination: N-(3,4-dimethoxyphenyl)benzamide (1b) reacts with NBS in toluene/acetonitrile at 40°C for 4 hours.

-

Cyclization: Cesium carbonate, copper(I) iodide, and N,N′-dimethylethylenediamine facilitate intramolecular O-arylation at 130°C for 48 hours .

This method achieves a 52% yield after purification via flash column chromatography (hexane/ethyl acetate, 4:1) .

Alternative Pathways

A modified approach for 2-phenyl-5,6,7-trimethoxy-1,3-benzoxazole (2g) employs N-(3,4,5-trimethoxyphenyl)benzamide under similar conditions, with bromination completed in 3 hours and cyclization in 16 hours . The shorter reaction time for trimethoxy substrates suggests steric and electronic effects influence reaction kinetics.

Reaction Mechanisms and Regioselectivity

Bromination Selectivity

Iron(III)-triflimide activates NBS, generating brominating species that preferentially attack the para position relative to the amide group on the benzene ring. This regioselectivity is attributed to the directing effect of the electron-donating methoxy groups .

Cyclization Dynamics

Copper(I) catalysts mediate Ullmann-type coupling, facilitating C–O bond formation between the brominated aromatic ring and the oxazole oxygen. The reaction proceeds via a single-electron transfer (SET) mechanism, with cesium carbonate acting as a base to deprotonate intermediates .

Future Research Directions

-

Pharmacological Profiling: Evaluate in vitro activity against cancer cell lines and microbial pathogens.

-

Synthetic Optimization: Develop greener catalysts (e.g., photocatalysts) to reduce reaction times and improve yields.

-

Structure-Activity Relationships (SAR): Systematically modify substituents to identify key pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume